1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane

Description

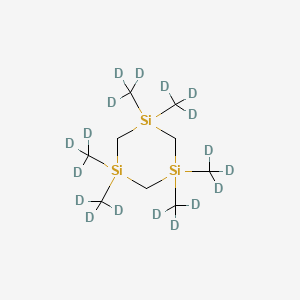

1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane (CAS: 22843-50-1) is a deuterated derivative of the parent compound 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane (CAS: 1627-99-2). Its molecular formula is C₉H₆D₁₈Si₃, with a molecular weight of 234.403 g/mol . The compound features a six-membered silicon-carbon ring where each silicon atom is bonded to two deuterated methyl (CD₃) groups. This deuteration makes it valuable for isotopic labeling studies, particularly in nuclear magnetic resonance (NMR) spectroscopy, where deuterium substitution minimizes signal interference . The parent non-deuterated compound (C₉H₂₄Si₃, MW: 216.54 g/mol) is widely used as an intermediate in synthesizing silicone polymers, including silicone rubbers and oils .

Properties

CAS No. |

22843-50-1 |

|---|---|

Molecular Formula |

C9H24Si3 |

Molecular Weight |

234.65 g/mol |

IUPAC Name |

1,1,3,3,5,5-hexakis(trideuteriomethyl)-1,3,5-trisilinane |

InChI |

InChI=1S/C9H24Si3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h7-9H2,1-6H3/i1D3,2D3,3D3,4D3,5D3,6D3 |

InChI Key |

ICSWLKDKQBNKAY-NBDUPMGQSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])[Si]1(C[Si](C[Si](C1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H] |

Canonical SMILES |

C[Si]1(C[Si](C[Si](C1)(C)C)(C)C)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane

Salt-Mediated Cyclization Using 1,5-Disodiumoxyhexamethyltrisiloxane

A prominent and effective method involves the reaction of 1,5-disodiumoxyhexamethyltrisiloxane with dichlorosilanes bearing the desired substituents. This method has been demonstrated to yield mixed cyclotetrasiloxanes and related cyclic silanes with high selectivity and yields ranging from 55% to 75% depending on reaction conditions.

Reaction Scheme:

$$

\text{1,5-disodiumoxyhexamethyltrisiloxane} + \text{dichlorodiorganosilane} \rightarrow \text{cyclotetrasiloxane or trisilacyclohexane derivatives}

$$

- The sodium oxy intermediate is prepared by reacting polydimethylsiloxane with sodium hydroxide.

- The dichlorosilane reagent is added under anhydrous, inert atmosphere conditions (argon or nitrogen).

- The reaction is typically performed in dry tetrahydrofuran (THF) or methyl tert-butyl ether (MTBE) at controlled temperatures (−60 °C to room temperature).

- The reaction mixture is stirred until completion, followed by workup involving solvent removal and washing to isolate the cyclic product.

Experimental Conditions and Yields

| Parameter | Details |

|---|---|

| Starting materials | 1,5-disodiumoxyhexamethyltrisiloxane, dichlorosilanes |

| Solvents | Anhydrous tetrahydrofuran (THF), methyl tert-butyl ether (MTBE) |

| Temperature | Initial cooling to −60 °C, then warming to room temperature |

| Reaction time | Approximately 1 hour stirring after reagent addition |

| Yield of cyclic product | 55–75% depending on substituents and conditions |

| Purification | Distillation, washing with water to remove salts |

Advantages of the Sodium Oxy Intermediate Route

- The salt yield is independent of the initial reagent structure, allowing for the use of low molecular weight polydimethylsiloxane waste as starting material.

- The method avoids the need for hydrogen chloride acceptors, simplifying the reaction and reducing by-products.

- Enables selective synthesis of mixed dimethylcyclotetrasiloxanes and related cyclic silanes, including the target this compound.

Alternative Methods and Challenges

- Cohydrolysis of dichlorodimethylsilane and dichlorodiorganosilane : This method yields mixed cyclotetrasiloxanes but with low efficiency (target yields <30%).

- Heterofunctional condensation of hexamethyltrisiloxanes : Requires multi-step synthesis of functionalized siloxanes and has complexity in purification.

- Use of diorganosilanediols or chlorosilanes : Limited by the stability of intermediates and the complexity of reaction pathways.

Research Findings and Data Integration

Summary of Key Experimental Data

Spectroscopic and Structural Characterization

- The target compound is characterized by nuclear magnetic resonance (NMR) spectroscopy, including deuterium NMR to confirm the presence of trideuteriomethyl groups.

- Mass spectrometry and infrared spectroscopy confirm molecular weight and functional groups.

- X-ray crystallography and computational studies (B3LYP/6-31G(d) level) have been used to confirm the cyclic structure and silicon atom environments.

Chemical Reactions Analysis

Types of Reactions

1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or ozone, leading to the formation of silanol groups.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of silane derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and halogenating agents like chlorine or bromine for substitution reactions. Reaction conditions vary but often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include silanol derivatives from oxidation, silane derivatives from reduction, and various substituted trisiloxanes from substitution reactions .

Scientific Research Applications

1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other silicon-based compounds and as a reagent in various organic reactions.

Biology: Employed in the study of silicon’s role in biological systems and as a labeling agent in metabolic studies.

Medicine: Investigated for its potential use in drug delivery systems due to its unique chemical properties.

Industry: Utilized in the production of advanced materials, including coatings, adhesives, and sealants

Mechanism of Action

The mechanism by which 1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane exerts its effects involves its interaction with various molecular targets. In chemical reactions, it acts as a source of silicon and deuterium, facilitating the formation of new bonds and the incorporation of these elements into other molecules. The pathways involved include nucleophilic substitution and electrophilic addition reactions .

Comparison with Similar Compounds

Structural and Conformational Comparisons

A. 1,1,3,3,5,5-Hexamethyl-1,3,5-trisilacyclohexane (Non-Deuterated Analog)

- Structure : Chair conformation in both solid and gaseous phases, confirmed by X-ray diffraction (XRD) and gas electron diffraction (GED) .

- Bond Lengths : Si–C bonds measure ~1.89–1.92 Å in the solid state, consistent with gas-phase data .

- Applications : Key precursor for silicone polymers .

B. 1,1,3,3,5,5-Hexafluoro-1,3,5-trisilacyclohexane

- Structure : Fluorine substituents reduce steric hindrance compared to methyl groups.

- Spectroscopy : Distinct IR and Raman spectral features due to Si–F bond vibrations (e.g., Si–F stretching at ~740 cm⁻¹) .

- Electronic Effects : Fluorine’s electronegativity increases ring strain, altering reactivity compared to methyl derivatives .

C. 1,1,3,3,5,5-Hexachloro-1,3,5-trigermacyclohexane (Germanium Analog)

- Structure : Boat conformation observed in the β-polymorph when crystallized from n-hexane, contrasting with the chair conformation of silicon analogs .

- Bond Lengths : Ge–C bonds (~1.95–2.00 Å) are longer than Si–C bonds, reflecting germanium’s larger atomic radius .

- Polymorphism : Solvent-dependent crystallization highlights the role of intermolecular interactions in conformational stability .

D. 1,1,3,3,5,5-Hexamethoxy-1,3,5-trisilacyclohexane

- Synthesis : Prepared via reduction of alkoxy precursors (e.g., using LiAlH₄), yielding the parent trisilacyclohexane in high purity .

- Reactivity : Alkoxy groups facilitate hydrolysis, making it a versatile intermediate for functionalized silicones .

Physicochemical Properties

Spectroscopic and Crystallographic Data

- XRD Analysis : The parent trisilacyclohexane exhibits a chair conformation with Si–C bond lengths of 1.89–1.92 Å and C–Si–C angles of ~110°, consistent across solid and gaseous phases .

- IR/Raman : Fluorinated analogs show shifted absorption bands due to Si–F stretching modes, while deuterated derivatives exhibit attenuated C–H/D vibrations .

Biological Activity

Chemical Structure and Properties

1,1,3,3,5,5-Hexa((2H3)methyl)-1,3,5-trisilacyclohexane is characterized by its silacyclohexane framework with multiple methyl groups. Its molecular formula and structure can be summarized as follows:

- Molecular Formula : C6H18Si3

- Molecular Weight : Approximately 162.39 g/mol

- IUPAC Name : this compound

The presence of silicon in the structure may influence its reactivity and interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that silacyclohexane derivatives exhibit antimicrobial properties. For instance:

- Mechanism of Action : The antimicrobial activity is thought to stem from the disruption of microbial cell membranes or interference with metabolic pathways.

- Case Study : In a study evaluating various silacyclohexane derivatives against a range of bacterial strains (e.g., Escherichia coli and Staphylococcus aureus), it was found that certain derivatives demonstrated significant inhibition zones in agar diffusion assays.

Cytotoxicity

Cytotoxicity assays have been conducted to assess the potential of this compound in cancer research:

- Research Findings : In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound could induce apoptosis at certain concentrations.

- Data Table : Below is a summary of cytotoxicity data from a study involving various concentrations of the compound.

| Concentration (µM) | HeLa Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 0 | 100 | 100 |

| 10 | 85 | 90 |

| 50 | 65 | 70 |

| 100 | 40 | 55 |

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest:

- Cell Cycle Arrest : The compound may cause cell cycle arrest in the G2/M phase.

- Reactive Oxygen Species (ROS) Production : Increased levels of ROS have been observed in treated cells, leading to oxidative stress and subsequent apoptosis.

Future Directions

Further research is needed to elucidate the full scope of biological activities associated with this compound. Areas for future investigation include:

- In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.

- Mechanistic Studies : To better understand the molecular pathways involved in its biological activity.

- Structure-Activity Relationship (SAR) : To optimize the compound's efficacy and selectivity against target cells.

Q & A

Q. What are the optimized synthetic routes for 1,3,5-trisilacyclohexane derivatives, and how do reaction conditions influence yields?

The synthesis of 1,3,5-trisilacyclohexane derivatives often involves the reduction of alkoxy or halide precursors. For example, 1,3,5-trisilacyclohexane is synthesized via LiAlH₄ reduction of 1,1,3,3,5,5-hexamethoxytrisilacyclohexane in diethyl ether, with yields doubled by condensing volatiles at –196°C and selectively warming to remove solvents . For hexamethyl derivatives (e.g., 1,1,3,3,5,5-hexamethyl-1,3,5-trisilacyclohexane), desulfurization of tetrakis(alkylthio) precursors using Bu₃SnH and AIBN at 120°C achieves 64% yield . Key factors include solvent choice, temperature control, and purification via distillation or crystallization.

Q. How does the chair conformation of 1,3,5-trisilacyclohexane compare between solid-state and gas-phase structures?

X-ray diffraction (XRD) and gas electron diffraction (GED) studies reveal that 1,3,5-trisilacyclohexane adopts a chair conformation in both solid and gas phases. Bond lengths (Si–C: ~1.88 Å) and angles (C–Si–C: ~109°) remain consistent across phases, suggesting minimal conformational distortion despite environmental differences . This stability is critical for computational modeling of ring strain and substituent effects.

Q. What spectroscopic methods are used to characterize trisilacyclohexane derivatives, and how are spectral assignments validated?

Key techniques include:

- ¹H/¹³C/²⁹Si NMR : Chemical shifts (e.g., δ –0.31 ppm for Si–CH₃ protons) confirm substituent environments .

- FT-IR/Raman : Bands near 1250 cm⁻¹ (Si–C stretching) and 680 cm⁻¹ (Si–Si bending) are diagnostic .

- EI-MS : Fragmentation patterns (e.g., m/z 294 for [M–CH₃]⁺) validate molecular weight and structure . DFT calculations cross-validate spectral assignments, particularly for vibrational modes and isotopic effects in deuterated analogs .

Advanced Research Questions

Q. How can computational methods resolve contradictions in conformational energy (ΔE) predictions for trisilacyclohexane derivatives?

Theoretical studies correlate ΔE values (ring strain) with silicon substitution patterns. For 1,3,5-trisilacyclohexane, ΔE is lower than 3,5-disilacyclohexane due to reduced steric clash in the chair conformation. Hybrid DFT/MM calculations predict conformational stability, while molecular dynamics simulations assess solvent effects on polymorph formation (e.g., boat vs. chair conformers in trigerma analogs) . Discrepancies between theory and experiment often arise from neglecting solvation or crystal-packing forces, which are addressed using periodic boundary conditions in lattice energy minimizations .

Q. What mechanistic insights explain the selectivity of radical-mediated desulfurization in synthesizing hexamethyl derivatives?

The Bu₃SnH/AIBN system generates tin-centered radicals that abstract sulfur from tetrakis(alkylthio) precursors, forming transient silyl radicals. Coupling of these radicals proceeds via a stepwise mechanism, favoring six-membered ring closure due to entropic and stereoelectronic factors. Isotopic labeling (e.g., deuterated methyl groups) can track radical recombination pathways and side reactions .

Q. How do isotopic substitutions (e.g., ²H₃-methyl groups) impact vibrational spectra and reaction kinetics in trisilacyclohexane systems?

Deuterated methyl groups shift IR/Raman bands to lower frequencies (e.g., C–D stretches at ~2100 cm⁻¹ vs. C–H at ~2900 cm⁻¹) and reduce zero-point energy, altering reaction activation barriers. Kinetic isotope effects (KIEs) are quantified using Arrhenius plots for reactions like Si–C bond cleavage or ring-opening polymerization. Comparative studies with hexafluoro analogs (e.g., 1,1,3,3,5,5-hexafluorotrisilacyclohexane) reveal substituent-dependent electronic effects on ring stability .

Q. What experimental and computational strategies address polymorphism in trisilacyclohexane-based crystals?

Polymorph screening via solvent-drop grinding or melt crystallization identifies metastable phases (e.g., boat-shaped conformers in β-phase trigerma compounds). Synchrotron XRD and solid-state NMR differentiate polymorphs, while global energy minimization (GEM) algorithms predict solvent-directed crystal packing. For example, simulated annealing of solvated intermediates reproduces metastable β-phase structures observed in n-hexane .

Methodological Guidelines

- Contradiction Analysis : When XRD and GED data conflict (e.g., bond length variations >0.02 Å), refine models using Hirshfeld atom refinement (HAR) or multipolar charge density analysis .

- Synthetic Optimization : Screen reducing agents (e.g., LiAlH₄ vs. NaBH₄) and solvents (ether vs. THF) using design-of-experiment (DoE) protocols to maximize yield and purity .

- Computational Validation : Benchmark DFT functionals (e.g., B3LYP vs. M06-2X) against experimental ΔE values and vibrational spectra to select accurate methods for silacyclohexane systems .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.